molecular formula C18H21ClN2O5S B3598930 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-methylglycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-methylglycinamide

Cat. No.: B3598930
M. Wt: 412.9 g/mol
InChI Key: TXKUMPRBCMZOHH-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-ethoxyaniline under controlled conditions to form an intermediate product. This intermediate is then reacted with methylglycine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-methylglycinamide is scaled up using optimized reaction conditions and continuous flow processes. These methods enhance efficiency and reduce production costs while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted analogs of the original compound.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-methylglycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-chloro-4-methoxyphenylacetamide
  • 2-ethoxyphenylacetamide
  • N-methylglycinamide

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-4-26-17-8-6-5-7-15(17)20-18(22)12-21(2)27(23,24)13-9-10-16(25-3)14(19)11-13/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKUMPRBCMZOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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